molecular formula C15H10ClNO2 B1420566 2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160264-92-5

2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1420566
M. Wt: 271.7 g/mol
InChI Key: LHFBENHCOAVYAR-UHFFFAOYSA-N
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Description

“2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 . It is used for proteomics research .

Scientific Research Applications

Synthesis of Substituted Quinolines

Research by Giller et al. (1976) and Pozharskii & Oleinikova (1971) focused on synthesizing various substituted quinolines, including those related to 2-(5-Methyl-2-furyl)quinoline. These studies contribute to the broader understanding of the synthetic routes and chemical properties of this class of compounds (Giller et al., 1976); (Pozharskii & Oleinikova, 1971).

Potential Antibacterial Agents

Atalla et al. (2003) and Holla et al. (2002) investigated compounds with structures related to 2-(5-Methyl-2-furyl)quinoline, revealing their potential as antibacterial agents. Such compounds exhibited significant in vitro antibacterial activity, offering insights into new therapeutic agents (Atalla et al., 2003); (Holla et al., 2002).

Development of Novel Compounds

Frank et al. (2001) developed a novel bioassay to identify taste-active compounds in foods, leading to the discovery of a compound related to 2-(5-Methyl-2-furyl)quinoline. This highlights its potential application in the food industry for flavor and taste enhancement (Frank et al., 2001).

Future Directions

The future directions for “2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride” are not specified in the sources I found. Its use in proteomics research suggests that it may have applications in the study of proteins and their functions .

properties

IUPAC Name

2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFBENHCOAVYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225179
Record name 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride

CAS RN

1160264-92-5
Record name 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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